Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-
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Overview
Description
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- is an organic compound with the molecular formula C12H13N3O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(3-aminophenyl)- typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-aminophenylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce various amines .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor-associated carbonic anhydrase IX.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, benzenesulfonamide, 4-amino-N-(3-aminophenyl)- can disrupt the metabolic processes of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-aminophenyl)benzenesulfonamide
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
What sets benzenesulfonamide, 4-amino-N-(3-aminophenyl)- apart from similar compounds is its specific inhibitory action on carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
6267-28-3 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-amino-N-(3-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,13-14H2 |
InChI Key |
AETYVJKNUMRBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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